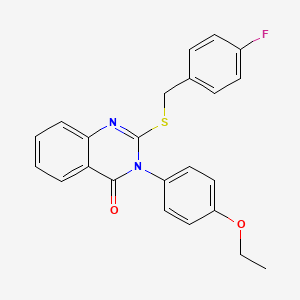

3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone

Beschreibung

Eigenschaften

CAS-Nummer |

763139-06-6 |

|---|---|

Molekularformel |

C23H19FN2O2S |

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

3-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19FN2O2S/c1-2-28-19-13-11-18(12-14-19)26-22(27)20-5-3-4-6-21(20)25-23(26)29-15-16-7-9-17(24)10-8-16/h3-14H,2,15H2,1H3 |

InChI-Schlüssel |

SZJRAYAMWFUBTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinazolinone core substituted with an ethoxyphenyl group and a fluorobenzyl thio moiety. The synthesis typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification and recrystallization to yield the target compound in high purity .

Biological Activity Overview

The biological activity of 3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone has been evaluated through various in vitro studies, highlighting its potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against several cancer cell lines. The compound under discussion has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models.

- Cell Lines Tested :

- A2780 (ovarian cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The mechanism of action primarily involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, the compound has been reported to inhibit multiple tyrosine kinases, including:

- Cyclin-dependent kinase 2 (CDK2)

- Human epidermal growth factor receptor 2 (HER2)

- Epidermal growth factor receptor (EGFR)

- Vascular endothelial growth factor receptor 2 (VEGFR2)

These kinases play crucial roles in tumor proliferation and angiogenesis, making them important targets for cancer therapy. The compound acts as an ATP non-competitive inhibitor for CDK2 and a type-I inhibitor for EGFR, demonstrating its multifaceted inhibitory profile .

Efficacy Data

The efficacy of 3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone has been quantified through IC50 values, which indicate the concentration required to inhibit cell viability by 50%. The following table summarizes the IC50 values for various kinases:

Case Studies

- In Vitro Study on A2780 Cell Line : In a study assessing the cytotoxicity of various quinazolinone derivatives, the compound exhibited significant inhibition of A2780 cell proliferation with an IC50 value comparable to established chemotherapeutics .

- Mechanistic Study : Molecular docking studies revealed that the compound interacts with critical residues in CDK2 and EGFR, suggesting a dual mechanism that could enhance its therapeutic potential against resistant cancer types .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C23H19FN2O2S

- Molecular Weight : 406.5 g/mol

- CAS Number : 763139-06-6

- IUPAC Name : 3-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one

The compound features a quinazolinone core, which is known for its versatility in medicinal chemistry. The presence of the ethoxy and fluorobenzyl groups enhances its biological activity and solubility.

Antitumor Activity

Quinazolinones, including 3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone, have been studied for their potential antitumor properties. Research indicates that derivatives of quinazolinone can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have shown that certain quinazolinone derivatives exhibit selective cytotoxicity against cancer cell lines, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazolinones have demonstrated efficacy against a range of pathogens, including bacteria and fungi. Laboratory studies have reported that specific derivatives possess significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anti-inflammatory Effects

Research has indicated that quinazolinone derivatives can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticonvulsant Activity

Some studies have explored the anticonvulsant effects of quinazolinone derivatives. The mechanisms may involve modulation of neurotransmitter systems or inhibition of neuronal excitability, making these compounds candidates for further investigation in epilepsy treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinazolinones:

- A review published in Innovare Academics discusses various quinazolinone derivatives' analgesic, anti-inflammatory, and antimicrobial activities, emphasizing their therapeutic potential across multiple domains .

- Another study focuses on synthesizing novel quinazolinones with enhanced anticancer properties, demonstrating their effectiveness against specific cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazolinones exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a comparative analysis of the target compound with structurally related derivatives:

Key Observations

Antitumor Activity

- The target compound’s 4-fluorobenzylthio group at position 2 aligns with SAR trends: benzylmercapto derivatives (e.g., compound 5 in ) show higher antitumor activity (MGI% = 19%) than alkylmercapto analogs. The 4-ethoxyphenyl group at position 3 may enhance membrane permeability due to its electron-donating nature, similar to trimethoxybenzyl groups in compound 7.

- Compared to 5-fluorouracil (GI₅₀ = 18.60 µM), compound 7 (GI₅₀ = 17.90 µM) demonstrates near-equivalent potency, suggesting the target compound could achieve comparable efficacy.

Enzyme Inhibition Fluorine substitution improves carbonic anhydrase (CA) inhibition. Compound 4 (KI = 9.1 nM) with a 4-fluorobenzylthio group outperforms non-halogenated analogs (e.g., compound 2, KI = 13.0 nM). The target compound’s 4-fluorobenzylthio moiety likely enhances CA XII binding affinity.

Antifungal and Anti-inflammatory Activity Halogenated derivatives like UR-9825 (7-Cl) exhibit potent antifungal activity, though the target compound lacks a halogen at position 7. 3-(4-Bromophenyl)-4(3H)-quinazolinone shows 89% anti-inflammatory activity, suggesting that bulky aryl groups at position 3 (e.g., ethoxyphenyl) may similarly modulate protein denaturation.

Synthetic Flexibility

- The 2-thioether group in the target compound allows further functionalization, as seen in , where oxadiazole-thio hybrids (e.g., compound 8g) are synthesized for antiproliferative screening.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the quinazolinone core and introducing substituents via nucleophilic substitution or coupling reactions. Key steps include:

- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 30–60 minutes at 100–150°C) .

- Use of anhydrous solvents (e.g., dry acetone) and catalysts like potassium carbonate to optimize alkylation or acylation reactions .

- Monitoring via TLC/HPLC to track reaction progress and ensure purity (>95%) .

- Post-synthesis purification using column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing quinazolinone derivatives?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and molecular structure (e.g., vinyl protons at δ 6.8–7.5 ppm) .

- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at 1670–1700 cm, C-S bonds at 600–700 cm) .

- X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding networks .

- Elemental Analysis: Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How do solvent systems influence reaction pathways during quinazolinone functionalization?

- Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitutions by stabilizing intermediates .

- Solvent-free conditions under microwave irradiation reduce side reactions and improve yields (e.g., 85–95% for allylation) .

- Protic solvents (e.g., ethanol) may promote tautomerization, affecting regioselectivity in alkylation/acylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of quinazolinone derivatives with enhanced antitumor activity?

Q. How can contradictions between in vitro and in vivo biological data be resolved?

- Pharmacokinetic Profiling: Compounds with short half-lives (e.g., t = 1 hour in mice) may show low in vivo efficacy despite high in vitro activity. Adjusting dosing regimens (e.g., bid administration) or formulations (e.g., nanoparticles) can improve exposure .

- Species-Specific Metabolism: Rat and rabbit models often better predict human pharmacokinetics (e.g., t = 6–9 hours in rats/rabbits vs. 1 hour in mice) .

Q. What mechanistic insights explain the antifungal activity of quinazolinone derivatives?

- CYP51 Inhibition: Halogenated derivatives (e.g., 7-Cl substituents) disrupt ergosterol biosynthesis in fungi. The (1R,2R)-stereoisomer of UR-9825 showed 10-fold higher activity against Candida spp. than fluconazole .

- Redox Activity: Ferrocenyl-substituted derivatives exhibit reversible oxidation (E = +0.25 V vs. Ag/AgCl), generating reactive oxygen species that damage fungal membranes .

Q. How can molecular docking and DFT studies optimize quinazolinone-based enzyme inhibitors?

Q. What strategies address low aqueous solubility in quinazolinone derivatives?

- Prodrug Design: Introduce phosphate or glycoside groups at the 3-position to enhance hydrophilicity .

- Co-crystallization: Use co-formers like succinic acid to improve dissolution rates (e.g., 2.5-fold increase in PBS) .

Methodological Considerations

Q. How should researchers validate the anti-inflammatory activity of quinazolinone derivatives?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.